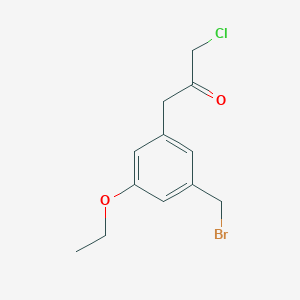
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and ethoxy groups attached to a phenyl ring
准备方法
The synthesis of 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ethoxylation under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and methanol (MeOH), with reaction times varying from a few hours to overnight .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium azide or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. Common oxidizing agents include hydrogen peroxide (H₂O₂), while reducing agents might include lithium aluminum hydride (LiAlH₄).
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(3-(Bromomethyl)-5-ethoxyphenyl)-3-chloropropan-2-one exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
Similar compounds include:
2,2-Bis(bromomethyl)-1,3-propanediol: This compound also contains bromine and is used in similar applications.
2-Bromomethyl-1,3-dioxolane: Another bromine-containing compound used in organic synthesis.
属性
分子式 |
C12H14BrClO2 |
|---|---|
分子量 |
305.59 g/mol |
IUPAC 名称 |
1-[3-(bromomethyl)-5-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-5-9(4-11(15)8-14)3-10(6-12)7-13/h3,5-6H,2,4,7-8H2,1H3 |
InChI 键 |
JYINDLMGYAMJAM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1)CBr)CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















